Sodium valproate
Overview
Description
Mechanism of Action
Target of Action
Sodium valproate primarily targets GABA transaminase and voltage-gated sodium channels . GABA transaminase is an enzyme that deactivates GABA, a neurotransmitter that inhibits nerve transmission in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, thereby enhancing GABAergic neurotransmission . Voltage-gated sodium channels play a crucial role in the generation and conduction of action potentials in neurons. This compound acts as a weak blocker of these channels .
Mode of Action
This compound interacts with its targets to increase GABA levels and block sodium ion channels. It inhibits GABA transaminase, which leads to an increase in GABA levels . This enhances GABAergic neurotransmission, resulting in a general decrease in central nervous system (CNS) hyperactivity . This compound also weakly blocks sodium ion channels, further contributing to the reduction in neuronal hyperexcitability .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances GABAergic neurotransmission and inhibits glutamatergic neurotransmission . It also alters gene expression by inhibiting histone deacetylases and changing levels of DNA methylation . These changes can affect various intracellular signaling pathways, expanding the pharmacological profile of this compound .
Pharmacokinetics
This compound exhibits dose-limited absorption and nonlinear plasma protein binding . It undergoes metabolism in the liver through glucuronide conjugation and mitochondrial β-oxidation . The elimination half-life of this compound ranges from 9 to 16 hours . Its pharmacokinetic properties are influenced by factors such as body weight, dose, concomitant medications, gender, and age .
Result of Action
The molecular and cellular effects of this compound’s action include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and altered gene expression . These changes lead to a general decrease in CNS hyperactivity, which is beneficial in conditions like epilepsy and bipolar disorder .
Action Environment
Environmental factors, including inter-patient variability and lifestyle factors, can influence the action, efficacy, and stability of this compound . For example, the drug’s effectiveness can be affected by the patient’s diet, other medications they are taking, and their overall health status . Therefore, individualized dosing regimens, guided by therapeutic drug monitoring, are often necessary to optimize the therapeutic effects of this compound .
Biochemical Analysis
Biochemical Properties
Sodium valproate interacts with various enzymes, proteins, and other biomolecules. Its proposed mode of action is mediated through effects on the function of brain γ-aminobutyric acid (GABA) . It is also thought to alter the concentration of guanine synthase kinase, which regulates cell excitability, and the activity of protein kinase C, which alters the excitability of neurons .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) as a potential therapeutic mechanism . It also influences cell function by altering gene expression, both by inhibiting histone deacetylases and by changing levels of DNA methylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is known to block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . It also interacts with the conformation of DNA and regulates gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces a shift of the voltage dependence of inactivation in a hyperpolarising direction . This suggests that the compound’s effects on neuronal tissue may vary over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound have been reported to produce relatively mild liver injury with associated activation of NF-κB, as well as increases in inducible nitric oxide synthetase, TNFα, and IL-6 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolised by microsomal glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent ω-, (ω-1)- and (ω-2)-oxidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is rapidly distributed, reaching the brain of animals in a few minutes . Most of the drug, which is strongly bound (90%) to human plasma proteins, is restricted to the circulation and rapidly exchangeable extracellular water .
Subcellular Localization
Current studies suggest that this compound may have compartment-specific localizations and trafficking mechanisms, which could be regulated separately to modulate membrane excitability in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valproate Sodium is synthesized by neutralizing valproic acid with sodium hydroxide. The reaction typically involves dissolving valproic acid in water and then adding sodium hydroxide to form the sodium salt . The reaction can be represented as follows:
C8H16O2+NaOH→C8H15NaO2+H2O
Industrial Production Methods: In industrial settings, Valproate Sodium is produced by reacting valproic acid with sodium hydroxide in a controlled environment to ensure high purity and yield. The process involves careful monitoring of pH and temperature to optimize the reaction conditions . The resulting solution is then filtered and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Valproate Sodium undergoes various chemical reactions, including:
Oxidation: Valproate Sodium can be oxidized to form valeric acid derivatives.
Reduction: It can be reduced to form different valeric acid analogs.
Substitution: Valproate Sodium can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Valeric acid derivatives.
Reduction: Valeric acid analogs.
Substitution: Halogenated valeric acid derivatives.
Scientific Research Applications
Valproate Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on gene expression and cellular signaling pathways.
Medicine: Widely used as an antiepileptic drug and mood stabilizer. .
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.
Comparison with Similar Compounds
- Valproic Acid
- Valproate Semisodium
- Levetiracetam
- Lamotrigine
- Carbamazepine
Properties
CAS No. |
1069-66-5 |
---|---|
Molecular Formula |
C8H16NaO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
sodium;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(CCC)C(=O)O.[Na] |
Appearance |
White to off-white crystalline powder |
1069-66-5 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.